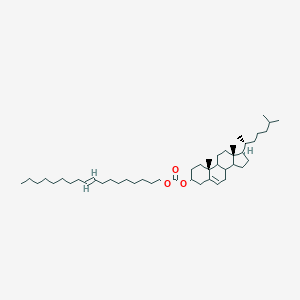
Cholesteryl oleyl carbonate
Overview
Description
Cholesteryl oleyl carbonate is an organic chemical compound that is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid. It is known for forming cholesteric liquid crystals with a helical structure. This compound can exist as a transparent liquid or a soft crystalline material with a melting point around 20°C . It is used in various applications, including cosmetics and liquid crystal displays.
Mechanism of Action
Target of Action
Cholesterol Oleyl Carbonate, also known as Cholesteryl Oleyl Carbonate (COC), is a carbonate ester of cholesterol and oleyl alcohol with carbonic acid . It primarily targets the formation of cholesteric liquid crystals with a helical structure .
Mode of Action
COC interacts with its targets by forming cholesteric liquid crystals. These crystals have a helical structure, which is a unique characteristic of this compound . The interaction results in changes in the physical properties of the materials it is incorporated into, such as liquid crystal displays .
Biochemical Pathways
It’s known that cholesterol, a component of coc, plays a crucial role in various biochemical pathways, including the synthesis of steroid hormones, bile acids, and vitamin d .
Pharmacokinetics
Given its use in liquid crystal displays and cosmetic preparations , it’s likely that its bioavailability is primarily determined by its physical rather than biochemical properties.
Result of Action
The primary result of COC’s action is the formation of cholesteric liquid crystals with a helical structure . This property is exploited in various applications, including liquid crystal displays and thermochromic liquid crystals .
Action Environment
The action, efficacy, and stability of COC can be influenced by environmental factors such as temperature. For instance, COC is a soft crystalline material with a melting point around 20°C . Therefore, its properties and behavior can change significantly above this temperature.
Biochemical Analysis
Biochemical Properties
It is known that this compound forms cholesteric liquid crystals, which suggests that it may interact with certain biomolecules in a unique way .
Molecular Mechanism
It is known to form cholesteric liquid crystals, but how this translates to interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not yet clear .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl oleyl carbonate can be synthesized through the esterification of cholesterol and oleyl alcohol with carbonic acid. The process involves the reaction of cholesterol with oleyl alcohol in the presence of a catalyst, typically under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via in-situ polymerization. This method involves the preparation of thermotropic liquid-crystal microcapsules using this compound and other cholesteric liquid crystals as core materials. The core material is encapsulated with a melamine-formaldehyde shell, resulting in spherical microcapsules with smooth surfaces .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl oleyl carbonate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Cholesterol and oleyl alcohol react with carbonic acid in the presence of a catalyst.
Hydrolysis: The compound can be hydrolyzed using aqueous solutions of strong acids or bases.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents and controlled environmental conditions.
Major Products:
Esterification: this compound.
Hydrolysis: Cholesterol, oleyl alcohol, and carbonic acid derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the reagents used.
Scientific Research Applications
Cholesteryl oleyl carbonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Cholesteryl nonanoate
- Cholesteryl benzoate
- Cholesteryl pelargonate
Comparison: Cholesteryl oleyl carbonate is unique due to its specific combination of cholesterol and oleyl alcohol, which imparts distinct liquid crystalline properties. Compared to cholesteryl nonanoate and cholesteryl benzoate, this compound has a lower melting point and forms more stable cholesteric liquid crystals. Cholesteryl pelargonate, on the other hand, has a higher transition temperature, making it suitable for different temperature-sensitive applications .
Properties
CAS No. |
17110-51-9 |
|---|---|
Molecular Formula |
C46H80O3 |
Molecular Weight |
681.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(E)-octadec-9-enyl] carbonate |
InChI |
InChI=1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/b15-14+/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 |
InChI Key |
XMPIMLRYNVGZIA-SOSAESCXSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Key on ui other cas no. |
17110-51-9 |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















